molecular formula C10H10N2O2S B8431615 [3-(4-Methoxyphenyl)-[1,2,4]thiadiazol-5-yl]-methanol

[3-(4-Methoxyphenyl)-[1,2,4]thiadiazol-5-yl]-methanol

Cat. No. B8431615
M. Wt: 222.27 g/mol
InChI Key: PHVAGVGTBYZJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(4-Methoxyphenyl)-[1,2,4]thiadiazol-5-yl]-methanol is a useful research compound. Its molecular formula is C10H10N2O2S and its molecular weight is 222.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality [3-(4-Methoxyphenyl)-[1,2,4]thiadiazol-5-yl]-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(4-Methoxyphenyl)-[1,2,4]thiadiazol-5-yl]-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[3-(4-Methoxyphenyl)-[1,2,4]thiadiazol-5-yl]-methanol

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]methanol

InChI

InChI=1S/C10H10N2O2S/c1-14-8-4-2-7(3-5-8)10-11-9(6-13)15-12-10/h2-5,13H,6H2,1H3

InChI Key

PHVAGVGTBYZJIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-(4-methoxyphenyl)-[1,2,4]thiadiazole-5-carboxylic acid ethyl ester (0.24 g, 0.90 mmol) in MeOH (10 ml) was added sodium borohydride (0.058 g, 1.54 mmol) portion wise. The resulting reaction mixture was stirred at room temperature for 2 h. After the completion of the reaction (TLC monitoring), the reaction mass was cooled to 0° C., quenched it with 2 ml of water and concentrated under vacuum. Added water (50 ml) and extracted with ethyl acetate (3×50 ml). The combined organic layer was dried over Na2SO4, filtered and concentrated under vacuum. The crude residue was purified over silica gel (100-200 M, 20% EtOAc-Hexane) to get the product (0.072 g, 43%) that was carried forward to the next step without further purification.
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
0.058 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
43%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.